![molecular formula C26H22N6O B2977538 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide CAS No. 1285536-28-8](/img/structure/B2977538.png)
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide
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Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The specific compound you mentioned has additional functional groups attached to the pyrazole ring, including a naphthalene and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring, with the additional functional groups contributing to the overall polarity and reactivity of the molecule. The presence of the naphthalene ring would add significant π-conjugation and potentially impact the compound’s absorbance and fluorescence properties .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the additional functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Synthesis and Theoretical Studies
The synthesis and characterization of similar pyrazole derivatives have been extensively studied, indicating a broad interest in their chemical properties and potential applications. For example, novel pyranopyrazoles have been synthesized and analyzed using UV-VIS, FT-IR, 1H-NMR, and 13C-NMR spectral data, alongside Density Functional Theory calculations to understand their molecular structures and orbital characteristics (Al-Amiery et al., 2012).
Physicochemical Investigation
Physicochemical parameters of structurally related compounds have been investigated, shedding light on their interaction with various metal ions and potential for selective detection, indicative of the compound's utility in sensor technology and material science (Asiri et al., 2018).
Biological Evaluation
Derivatives of similar structural motifs have been evaluated for biological activities, including their anticancer and anti-inflammatory potentials. Such studies underscore the relevance of these compounds in developing therapeutic agents (Rahmouni et al., 2016), (El-Sehemi et al., 2014).
Antimicrobial and Antiproliferative Activities
The synthesis and evaluation of new derivatives with modifications on the pyrazole nucleus have been explored for antimicrobial and antiproliferative activities, suggesting the compound's potential in addressing infectious diseases and cancer (Mansour et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O/c1-17-25(18(2)32(31-17)21-12-4-3-5-13-21)23-15-24(29-28-23)26(33)30-27-16-20-11-8-10-19-9-6-7-14-22(19)20/h3-16H,1-2H3,(H,28,29)(H,30,33)/b27-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIFKCMVVKPZNY-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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